1-(4-Chlorophenyl)-7-fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1-(4-Chlorophenyl)-7-fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14939244
InChI: InChI=1S/C23H17ClFN3O3S/c1-11(2)9-17-26-27-23(32-17)28-19(12-3-5-13(24)6-4-12)18-20(29)15-10-14(25)7-8-16(15)31-21(18)22(28)30/h3-8,10-11,19H,9H2,1-2H3
SMILES:
Molecular Formula: C23H17ClFN3O3S
Molecular Weight: 469.9 g/mol

1-(4-Chlorophenyl)-7-fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC14939244

Molecular Formula: C23H17ClFN3O3S

Molecular Weight: 469.9 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chlorophenyl)-7-fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C23H17ClFN3O3S
Molecular Weight 469.9 g/mol
IUPAC Name 1-(4-chlorophenyl)-7-fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C23H17ClFN3O3S/c1-11(2)9-17-26-27-23(32-17)28-19(12-3-5-13(24)6-4-12)18-20(29)15-10-14(25)7-8-16(15)31-21(18)22(28)30/h3-8,10-11,19H,9H2,1-2H3
Standard InChI Key NSADBLSAEQQNRW-UHFFFAOYSA-N
Canonical SMILES CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)Cl

Introduction

1-(4-Chlorophenyl)-7-fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of heterocyclic compounds. It features a thiadiazole moiety and a chromeno-pyrrole structure, contributing to its potential pharmacological properties. This compound is synthesized through various chemical processes, often involving multicomponent reactions, which allow for efficient assembly from simpler precursors .

Chemical Data Table

PropertyValue
CAS Number844458-37-3
Molecular FormulaC23_{23}H23_{23}ClFN3_{3}O3_{3}S
Molecular Weight476.0 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Synthesis Methods

The synthesis of this compound typically involves several steps, starting with the reaction of 4-chlorobenzoic acid with hydrazine hydrate to form an intermediate. This intermediate is further reacted with various electrophiles to construct the desired thiadiazole and chromeno structures. Successful syntheses have been reported with yields ranging from 70% to 92% under optimized conditions.

Potential Biological Activities

While the exact mechanism of action for this compound is not fully elucidated, related compounds have shown potential in inhibiting viral replication or bacterial growth by disrupting critical cellular processes. The presence of multiple functional groups, including the thiadiazole and chromeno-pyrrole structures, suggests potential pharmacological properties that could be explored further in medicinal chemistry.

Future Research Directions

Given the compound's complex structure and potential biological activities, further research is warranted to fully explore its pharmacological properties. This could involve in vitro and in vivo studies to assess its efficacy and safety as a potential therapeutic agent. Additionally, structural modifications could be explored to enhance its biological activity or improve its drug-like properties.

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